molecular formula C22H34BClN2O4 B6330971 5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester CAS No. 2096334-64-2

5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester

Cat. No.: B6330971
CAS No.: 2096334-64-2
M. Wt: 436.8 g/mol
InChI Key: DPEULEUJRMKLEI-UHFFFAOYSA-N
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Description

5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a piperazine ring protected by a tert-butoxycarbonyl (BOC) group, and a chlorophenyl group. The pinacol ester moiety enhances its stability and solubility, making it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl (BOC) group to prevent unwanted reactions.

    Attachment of the Chlorophenyl Group: The protected piperazine is then reacted with a chlorophenylboronic acid derivative under suitable conditions to form the desired compound.

    Esterification: The final step involves the esterification of the boronic acid group with pinacol to form the pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.

    Purification: Using techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Boronic esters or anhydrides.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a building block in drug design. The piperazine ring and chlorophenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-BOC-piperazinomethyl)phenylboronic acid pinacol ester
  • 5-(4-BOC-piperazinomethyl)-2-thiopheneboronic acid pinacol ester
  • 4-(4-BOC-piperazine-1-carbonyl)phenylboronic acid pinacol ester

Uniqueness

5-(4-BOC-piperazinomethyl)-2-chlorophenylboronic acid, pinacol ester is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

tert-butyl 4-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34BClN2O4/c1-20(2,3)28-19(27)26-12-10-25(11-13-26)15-16-8-9-18(24)17(14-16)23-29-21(4,5)22(6,7)30-23/h8-9,14H,10-13,15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEULEUJRMKLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN3CCN(CC3)C(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34BClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201102772
Record name 1-Piperazinecarboxylic acid, 4-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201102772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096334-64-2
Record name 1-Piperazinecarboxylic acid, 4-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096334-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201102772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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